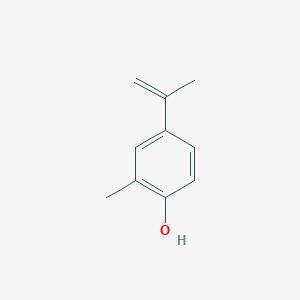

2-Methyl-4-isopropenylphenol

CAS No.:

Cat. No.: VC14029325

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | 2-methyl-4-prop-1-en-2-ylphenol |

| Standard InChI | InChI=1S/C10H12O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-6,11H,1H2,2-3H3 |

| Standard InChI Key | UITUMGKYHZMNKN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=C)C)O |

Introduction

Structural and Nomenclature Considerations

2-Methyl-4-isopropenylphenol belongs to the class of alkylphenols, where the phenolic ring is substituted with both methyl and isopropenyl groups. The isopropenyl group () introduces unsaturation, enabling participation in polymerization and addition reactions, while the methyl group at the ortho position influences steric hindrance and electronic density .

Systematic Nomenclature

-

IUPAC Name: 3-Methyl-4-(prop-1-en-2-yl)phenol

-

Alternative Names: 4-Isopropenyl-2-methylphenol, ortho-cymen-5-ol, thymol impurity 18 .

The compound’s structure is often confused with isomers such as 4-isopropyl-2-methylphenol (CAS: 1740-97-2), which features a saturated isopropyl group instead of the isopropenyl moiety . Differentiation is critical due to diverging reactivity and applications.

Synthesis and Production Pathways

Catalytic Dehydrogenation of 4-Isopropylphenol Derivatives

A primary route involves the dehydrogenation of 4-isopropyl-2-methylphenol (CAS: 1740-97-2) using metal catalysts (e.g., palladium or platinum). This method mirrors the production of 4-isopropenylphenol from 4-isopropylphenol, as described in bisphenol A (BPA) manufacturing . The reaction proceeds via:

This pathway achieves yields >80% under optimized conditions (200–250°C, 5–10 bar H₂) .

Hydrolysis of BPA Analogues

High-temperature hydrolysis of BPA derivatives substituted with methyl groups can yield 2-methyl-4-isopropenylphenol. For example:

This method is less selective due to competing decomposition pathways but remains viable for bulk production .

Physicochemical Properties

Experimental and computed properties of 2-methyl-4-isopropenylphenol are summarized below:

The compound’s low water solubility and moderate LogP suggest preferential partitioning into organic phases, aligning with its use in polymer chemistry .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 6.95 (d, 1H, aromatic), δ 6.75 (s, 1H, aromatic), δ 5.45 (s, 1H, OH), δ 4.85 (s, 2H, =CH₂), δ 2.25 (s, 3H, CH₃), δ 1.85 (s, 3H, CH₃) .

-

¹³C NMR: δ 154.2 (C-O), δ 136.5 (C=C), δ 125.3–115.8 (aromatic carbons), δ 21.4 (CH₃) .

Mass Spectrometry

-

GC-MS (m/z): 150 (M⁺), 135 (M⁺−CH₃), 121 (M⁺−C₂H₅), 77 (C₆H₅⁺) .

-

Fragmentation patterns confirm the loss of methyl and isopropenyl groups, consistent with its structure .

Infrared (IR) Spectroscopy

Chemical Reactivity and Applications

Acid-Catalyzed Dimerization

Protonation of the hydroxyl group by strong acids (e.g., H₂SO₄) generates a carbocation intermediate, which undergoes electrophilic aromatic substitution to form dimers :

These dimers are precursors to polysulfide-modified epoxy resins, enhancing mechanical strength in coatings .

Polymerization

The isopropenyl group participates in free-radical polymerization, forming thermosetting resins. Applications include adhesives and composite materials .

Antimicrobial Activity

As a structural analogue of thymol, 2-methyl-4-isopropenylphenol exhibits broad-spectrum antimicrobial activity, though commercial use remains limited compared to thymol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume